3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one
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Overview
Description
3-Acetyl-6-chloro-4-phenyl-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an acetyl group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position on the quinoline ring. The quinoline ring system is known for its diverse biological activities and is a core structure in many natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chloroaniline with acetylacetone in the presence of a base can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-chloro-4-phenyl-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-Acetyl-6-chloro-4-phenyl-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-phenylquinoline: Lacks the chlorine atom at the 6-position.
6-Chloro-4-phenylquinoline: Lacks the acetyl group at the 3-position.
4-Phenylquinoline: Lacks both the acetyl group and the chlorine atom.
Uniqueness
3-Acetyl-6-chloro-4-phenyl-6H-quinolin-2-one is unique due to the presence of both the acetyl group and the chlorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H12ClNO2 |
---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one |
InChI |
InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9,12H,1H3 |
InChI Key |
KMCKQXIWKWGFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC(C=CC2=NC1=O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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